molecular formula C12H20N2O4 B8064607 4-Azaspiro[2.3]hexane hemioxalate

4-Azaspiro[2.3]hexane hemioxalate

Cat. No.: B8064607
M. Wt: 256.30 g/mol
InChI Key: AOSPRPAGKLZFHS-UHFFFAOYSA-N
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Description

4-Azaspiro[2.3]hexane hemioxalate is a chemical compound with the molecular formula C12H20N2O4. It is known for its unique spirocyclic structure, which consists of a six-membered ring containing nitrogen (azaspiro) fused to a three-membered ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.3]hexane hemioxalate typically involves the reaction of azaspiro[2.3]hexane with oxalic acid. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity. The synthetic route can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.3]hexane hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

4-Azaspiro[2.3]hexane hemioxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.3]hexane hemioxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research, but the compound’s unique structure is believed to play a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azaspiro[2.3]hexane hemioxalate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-azaspiro[2.3]hexane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9N.C2H2O4/c2*1-2-5(1)3-4-6-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSPRPAGKLZFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN2.C1CC12CCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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